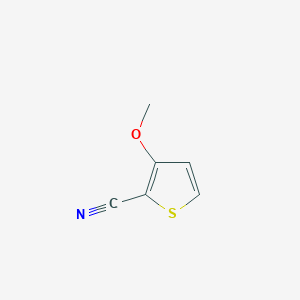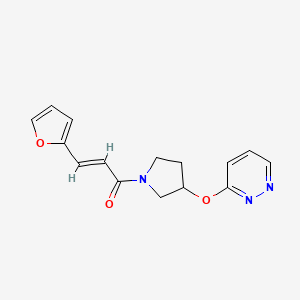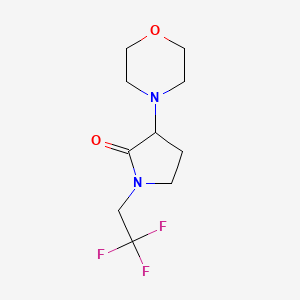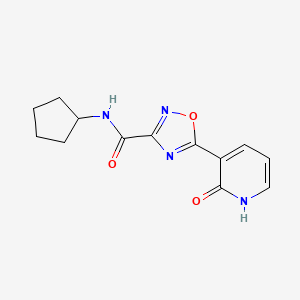
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibition has been shown to have potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme involved in the signaling pathway of B cells, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis in cancer cells and the suppression of B cell activation in autoimmune diseases.
Biochemical and Physiological Effects:
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been shown to have significant biochemical and physiological effects in preclinical models. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea inhibits BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea also suppresses B cell activation in autoimmune diseases, leading to the reduction of inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in lab experiments include its selectivity for BTK, its ability to enhance the efficacy of other cancer therapies, and its potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The limitations of using 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in lab experiments include the complexity of its synthesis, its potential toxicity, and the need for careful control of reaction conditions to achieve high yields and purity.
Future Directions
There are several future directions for the research and development of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea. These include the optimization of its synthesis process, the evaluation of its safety and toxicity in clinical trials, and the exploration of its potential therapeutic benefits in combination with other cancer therapies. Other future directions include the investigation of its potential therapeutic benefits in autoimmune diseases and inflammatory disorders, as well as the development of new BTK inhibitors with improved selectivity and efficacy.
Synthesis Methods
The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea involves a series of chemical reactions that result in the formation of the final product. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve high yields and purity. The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been shown to inhibit BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-21(2,3)23-20(26)22-15-19(25-11-6-5-7-12-25)16-8-9-18-17(14-16)10-13-24(18)4/h8-9,14,19H,5-7,10-13,15H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRZMFMSUAXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2782576.png)



![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)


![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)

![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)


![N-(4-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2782594.png)